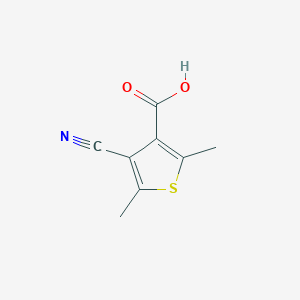

4-Cyano-2,5-dimethylthiophene-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

4-cyano-2,5-dimethylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-4-6(3-9)7(8(10)11)5(2)12-4/h1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPCOUGWVGVCHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)C)C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 4-Cyano-2,5-dimethylthiophene-3-carboxylic acid, typically involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . The Gewald reaction, for instance, involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods: Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.

Análisis De Reacciones Químicas

Types of Reactions: 4-Cyano-2,5-dimethylthiophene-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.

Reduction: Reduction of the cyano group to an amine.

Substitution: Electrophilic substitution reactions at the thiophene ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amino derivatives of thiophene.

Substitution: Halogenated or nitrated thiophene derivatives.

Aplicaciones Científicas De Investigación

4-Cyano-2,5-dimethylthiophene-3-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mecanismo De Acción

The mechanism of action of 4-Cyano-2,5-dimethylthiophene-3-carboxylic acid is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the cyano and carboxylic acid groups can facilitate interactions with biological macromolecules, influencing pathways involved in cell signaling and metabolism .

Comparación Con Compuestos Similares

2,5-Dimethylthiophene-3-carboxylic acid: Lacks the cyano group, which may result in different reactivity and biological activity.

4-Cyano-2-methylthiophene-3-carboxylic acid: Similar structure but with only one methyl group, potentially affecting its chemical properties and applications.

Uniqueness: 4-Cyano-2,5-dimethylthiophene-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both cyano and carboxylic acid groups on the thiophene ring enhances its versatility in various chemical reactions and applications .

Actividad Biológica

4-Cyano-2,5-dimethylthiophene-3-carboxylic acid is a thiophene derivative that has gained attention in various fields of scientific research due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a cyano group at the 4-position, two methyl groups at the 2- and 5-positions, and a carboxylic acid group at the 3-position. This configuration contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the cyano and carboxylic acid groups enhances its capacity to form hydrogen bonds and participate in electrostatic interactions with enzymes and receptors. These interactions can modulate cellular signaling pathways and metabolic processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . A study highlighted its effectiveness against several bacterial strains, demonstrating significant inhibition of growth. The compound's structure may facilitate interactions with bacterial cell membranes or specific intracellular targets, leading to bactericidal effects.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties . Thiophene-based compounds are known for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways. Preliminary studies suggest that this compound may exhibit similar inhibitory effects.

Case Study: In Vivo Anti-inflammatory Activity

In an experimental model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction of paw edema compared to control groups. The anti-inflammatory activity was comparable to that of established nonsteroidal anti-inflammatory drugs (NSAIDs).

Potential Therapeutic Applications

Given its diverse biological activities, this compound is being explored for potential therapeutic applications:

- Antimicrobial Agents : Its effectiveness against various pathogens positions it as a candidate for developing new antibiotics.

- Anti-inflammatory Drugs : The compound's ability to inhibit inflammatory pathways suggests potential use in treating chronic inflammatory diseases.

- Cancer Research : Preliminary findings indicate that thiophene derivatives may possess anticancer properties; thus, further studies on this compound could reveal additional therapeutic avenues.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 4-cyano-2,5-dimethylthiophene-3-carboxylic acid?

- Methodological Answer : The synthesis can be adapted from analogous thiophene derivatives. A plausible route involves:

- Step 1 : Starting with 2,5-dimethylthiophene-3-carboxylic acid (CAS 26421-32-9) , introduce a cyano group at position 4 via electrophilic substitution or cyanoacetylation.

- Step 2 : Optimize reaction conditions (e.g., using 1-cyanoacetyl-3,5-dimethylpyrazole as a cyano donor, as described for ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate synthesis ).

- Step 3 : Purify via recrystallization (ethanol or methanol) and confirm yield (typically 72–94% for similar reactions ).

Q. How can researchers confirm the structural integrity of synthesized this compound?

- Methodological Answer : Use a multi-spectral approach:

- IR Spectroscopy : Confirm the presence of -CN (~2200 cm⁻¹) and -COOH (~1700 cm⁻¹) groups .

- NMR (¹H/¹³C) : Identify methyl protons (δ 2.1–2.5 ppm), thiophene ring protons (δ 6.5–7.5 ppm), and carboxylic acid protons (δ 12–13 ppm) .

- Mass Spectrometry : Compare observed molecular ion peaks with theoretical values (e.g., [M+H]+ at ~212 m/z for C₉H₉NO₂S) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the cyano-substituted thiophene derivative?

- Methodological Answer :

- Catalyst Screening : Test piperidine/acetic acid systems for Knoevenagel condensation, as used in analogous thiophene syntheses .

- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF) vs. toluene for reactivity and purity .

- Temperature Control : Perform reactions under reflux (80–100°C) to balance reaction rate and side-product formation .

- Real-Time Monitoring : Use TLC or HPLC to track reaction progress and adjust parameters dynamically .

Q. What analytical techniques are critical for resolving discrepancies in spectroscopic data for this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks (e.g., distinguishing [M+H]+ from adducts) .

- 2D NMR (COSY, HSQC) : Assign overlapping proton and carbon signals, particularly for methyl and cyano groups .

- Computational Chemistry : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra .

Q. How can researchers evaluate the bioactivity of this compound?

- Methodological Answer :

- In Vitro Assays :

- Antimicrobial Activity : Use broth microdilution (MIC determination) against Gram+/Gram- bacteria .

- Anti-Inflammatory Screening : Measure inhibition of TNF-α/IL-6 in LPS-stimulated macrophages .

- Mechanistic Studies : Employ molecular docking to predict interactions with bacterial enzymes (e.g., DHPS) or inflammatory targets (e.g., COX-2) .

Data Interpretation & Challenges

Q. How should researchers address contradictions in reported toxicity profiles of thiophene derivatives?

- Methodological Answer :

- Tiered Testing : Start with in silico toxicity prediction (e.g., ProTox-II), followed by in vitro assays (e.g., Ames test for mutagenicity) .

- Comparative Analysis : Cross-reference SDS data (e.g., skin/eye irritation thresholds ) with experimental results using standardized protocols (OECD guidelines).

Q. What strategies mitigate challenges in purifying this compound?

- Methodological Answer :

- Chromatography : Use flash column chromatography (silica gel, ethyl acetate/hexane gradient) for small-scale purification .

- Acid-Base Extraction : Leverage the carboxylic acid group’s solubility in basic aqueous solutions (pH > 8) to separate from non-polar impurities .

Structure-Activity Relationship (SAR) Considerations

Q. How does the cyano group influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Computational Analysis : Calculate Hammett σ constants to quantify electron-withdrawing effects of -CN .

- Experimental Validation : Compare reaction rates (e.g., esterification) with non-cyano analogs to assess electronic modulation .

Safety & Handling

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and a respirator (N95) to avoid skin/eye contact and inhalation .

- Ventilation : Use fume hoods for synthesis/purification steps to mitigate exposure to volatile byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.